molecular formula C7H10BNO3 B1320137 (5-(Methoxymethyl)pyridin-3-yl)boronic acid CAS No. 200204-95-1

(5-(Methoxymethyl)pyridin-3-yl)boronic acid

Cat. No.: B1320137
CAS No.: 200204-95-1
M. Wt: 166.97 g/mol
InChI Key: LCICXPYHZCXDJY-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical reactions.

Preparation Methods

The synthesis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyridine reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(5-(Methoxymethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or acids. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halogenated compounds to form new carbon-carbon bonds. This reaction is facilitated by palladium catalysts and bases like potassium carbonate.

    Addition: The compound can also undergo addition reactions with various nucleophiles, leading to the formation of new boron-containing compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or acids.

Scientific Research Applications

(5-(Methoxymethyl)pyridin-3-yl)boronic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-boron bonds makes it valuable in cross-coupling reactions.

    Biology: Boronic acids are known to inhibit proteases and other enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.

    Medicine: This compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes involved in diseases such as cancer and diabetes.

    Industry: In industrial applications, boronic acids are used in the production of materials such as polymers and as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic groups in biological molecules. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets often include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in its action are typically related to the inhibition of enzyme activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

(5-(Methoxymethyl)pyridin-3-yl)boronic acid can be compared with other boronic acids, such as (5-Methoxypyridin-3-yl)boronic acid and (4-Methoxymethylphenyl)boronic acid. While these compounds share the boronic acid functional group, they differ in their substituents and overall structure, which can influence their reactivity and applications.

    (5-Methoxypyridin-3-yl)boronic acid: Similar in structure but lacks the methoxymethyl group, which can affect its reactivity and binding properties.

    (4-Methoxymethylphenyl)boronic acid: Contains a phenyl ring instead of a pyridine ring, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and binding characteristics compared to other boronic acids.

Properties

IUPAC Name

[5-(methoxymethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCICXPYHZCXDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598953
Record name [5-(Methoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200204-95-1
Record name [5-(Methoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-butyl lithium in hexane (6 ml of a 1.6M solution) in diethyl ether (40 ml) at -100° C. under nitrogen was added dropwise 3-bromo-5-methoxymethylpyridine (1.2 g, 6 mmol) (WO 95/28400) in diethyl ether (20 ml). After stirring for 45 minutes at -100° C., trimethyl borate (1.1 ml, 9.8 mmol) was added and the reaction mixture stirred at -100° C. for an extra 75 minutes. Water was added followed by 4N aqueous sodium hydroxide when the temperature reached 10° C. The aqueous layer was decanted, acidified to pH 5 with 2N aqueous hydrochloric acid and extracted 5 times with dichloromethane. The combined organics were dried (sodium sulphate) and evaporated to give the title compound as an oil (100 mg, 10%). MS, m/z 168 for (M+H)+. Rf 0.05 in ammonia/methanol/dichloromethane (1/10/90) on silica plate.
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